

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Bromoacetyl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Bromoacetyl)piperidine**

Cat. No.: **B154447**

[Get Quote](#)

Executive Summary

1-(Bromoacetyl)piperidine is a key bifunctional reagent widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and chemical probes. Its utility stems from the presence of two key reactive sites: a reactive α -halo ketone moiety, which is an excellent electrophile for alkylation reactions, and a stable piperidine amide scaffold. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the resulting data, establishing a self-validating framework for researchers, scientists, and drug development professionals.

Introduction to 1-(Bromoacetyl)piperidine

1-(Bromoacetyl)piperidine, with the chemical formula $C_7H_{12}BrNO$, is a derivative of piperidine, a ubiquitous saturated heterocycle found in numerous natural products and pharmaceuticals.^[1] The introduction of the bromoacetyl group transforms the parent amine into a versatile synthetic intermediate. The molecule's reactivity is dominated by the carbon-bromine bond, which is susceptible to nucleophilic substitution, making it a valuable tool for covalently modifying substrates containing thiol or amine groups.

Chemical & Physical Properties:

- IUPAC Name: 2-bromo-1-piperidin-1-ylethanone[2]
- CAS Number: 1796-25-4[2]
- Molecular Formula: C₇H₁₂BrNO[2]
- Molecular Weight: 206.08 g/mol [2]
- Monoisotopic Mass: 205.01023 Da[2]

Given its function as a reactive alkylating agent, proper handling is crucial. The compound is classified as an irritant, harmful if swallowed, and can cause serious eye irritation.[2][3] As a lachrymator, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Molecular Structure and Spectroscopic Principles

The unequivocal identification of **1-(Bromoacetyl)piperidine** relies on the synergistic use of multiple spectroscopic techniques. Each method probes a different aspect of the molecule's structure, and together, they provide a complete and validated chemical fingerprint.

- NMR Spectroscopy elucidates the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
- IR Spectroscopy identifies the functional groups present by measuring the vibrational frequencies of chemical bonds, most notably the amide carbonyl (C=O) group.[4]
- Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns upon ionization.[5]

Caption: Molecular Structure of **1-(Bromoacetyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of **1-(Bromoacetyl)piperidine** in solution.

Theoretical Basis: Expected Resonances

The structure contains several distinct proton and carbon environments. Due to restricted rotation around the amide C-N bond, the two piperidine protons adjacent to the nitrogen (on C2 and C6) can be magnetically inequivalent.^[6] The electron-withdrawing effect of the carbonyl group and the bromine atom will significantly deshield adjacent protons and carbons, shifting their signals downfield.

- ¹H NMR: We expect to see three sets of signals for the piperidine ring protons and a singlet for the bromoacetyl CH₂ protons. The protons on the carbons alpha to the nitrogen (positions 2 and 6) will be the most downfield of the ring protons, followed by the beta (3 and 5) and gamma (4) protons.^[7]
- ¹³C NMR: We anticipate six distinct carbon signals: the carbonyl carbon (C=O), the bromo-substituted carbon (-CH₂Br), and four signals for the piperidine ring carbons due to potential magnetic inequivalence.^[8] The carbonyl carbon will be the most downfield signal.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-(Bromoacetyl)piperidine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire data at a probe temperature of 25 °C.
 - Use a standard 90° pulse sequence.
 - Set a spectral width of 16 ppm, centered at approximately 6 ppm.
 - Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
 - Collect 16 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a spectral width of 240 ppm, centered at approximately 100 ppm.
 - Collect at least 1024 scans due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent peak for ^{13}C .

^1H NMR Data Analysis

The proton NMR spectrum provides definitive confirmation of the hydrogen framework.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.0 - 4.2	Singlet (s)	2H	-CO-CH ₂ -Br
~ 3.4 - 3.6	Triplet (t) / Multiplet (m)	4H	Piperidine H-2, H-6 (α to N)
~ 1.5 - 1.8	Multiplet (m)	6H	Piperidine H-3, H-4, H-5 (β , γ to N)

Interpretation: The most downfield signal is a sharp singlet integrating to 2 protons, characteristic of the methylene group adjacent to both the carbonyl and the highly electronegative bromine atom. The signals for the piperidine ring protons alpha to the amide nitrogen appear as a broad multiplet or two distinct triplets around 3.4-3.6 ppm.[9] The remaining six protons of the piperidine ring, being further from the electron-withdrawing groups, appear as a complex, overlapping multiplet in the more upfield aliphatic region (1.5-1.8 ppm). [7][10]

^{13}C NMR Data Analysis

The ^{13}C NMR spectrum complements the ^1H NMR data by identifying all unique carbon atoms.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 165 - 168	C=O (Amide Carbonyl)
~ 46 - 48	Piperidine C-2, C-6 (α to N)
~ 28 - 30	-CO-CH ₂ -Br
~ 25 - 27	Piperidine C-3, C-5 (β to N)
~ 24 - 25	Piperidine C-4 (γ to N)

Interpretation: The signal at the lowest field (~165 ppm) is unambiguously assigned to the amide carbonyl carbon. The carbons of the piperidine ring adjacent to the nitrogen appear around 46-48 ppm.[8][11] The methylene carbon bearing the bromine is significantly deshielded and appears around 28-30 ppm. The remaining piperidine carbons are found in the typical aliphatic region between 24-27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Theoretical Basis: Key Vibrational Modes

The IR spectrum of **1-(Bromoacetyl)piperidine** will be dominated by a few characteristic absorption bands. The most diagnostic of these is the amide C=O stretch. For tertiary amides, this band is typically strong and sharp. The presence of an electronegative α -substituent (bromine) is known to increase the frequency of the carbonyl stretch compared to a simple N-acylpiperidine.[12]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrumental interferences.
- Sample Analysis: Place a small amount (a few milligrams) of the solid **1-(Bromoacetyl)piperidine** onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$, typically averaging 16 or 32 scans for a high-quality spectrum.
- Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.

IR Spectrum Analysis

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
2850 - 2950	Medium-Strong	C-H (sp^3) Stretch
~ 1660 - 1680	Strong, Sharp	C=O (Amide I band) Stretch
~ 1440 - 1460	Medium	C-H Bend
~ 1250 - 1280	Medium	C-N Stretch
~ 650 - 680	Medium	C-Br Stretch

Interpretation: The most prominent feature of the spectrum is the strong, sharp absorption band between $1660\text{-}1680\text{ cm}^{-1}$, which is characteristic of the tertiary amide carbonyl stretch.[13] Its position at a higher frequency than a typical N-acetyl piperidine ($\sim 1645\text{ cm}^{-1}$) is a direct consequence of the electron-withdrawing inductive effect of the adjacent bromine atom. The presence of multiple peaks in the $2850\text{-}2950\text{ cm}^{-1}$ region confirms the aliphatic C-H bonds of the piperidine ring.[14] The C-Br stretch is expected in the fingerprint region, typically around $650\text{-}680\text{ cm}^{-1}$.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Theoretical Basis: Ionization and Fragmentation

Upon ionization (e.g., by Electron Ionization, EI), the **1-(Bromoacetyl)piperidine** molecule will form a molecular ion ($M^{+ \cdot}$). A key feature to look for is the isotopic signature of bromine: bromine has two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.[\[15\]](#) Therefore, the molecular ion will appear as a pair of peaks ($M^{+ \cdot}$ and $[M+2]^{+ \cdot}$) of nearly equal intensity, separated by 2 m/z units.

The primary fragmentation pathway for N-acyl amides is often α -cleavage, specifically the cleavage of the N-CO bond.[\[16\]](#)[\[17\]](#) Another likely fragmentation is the loss of the bromine radical.

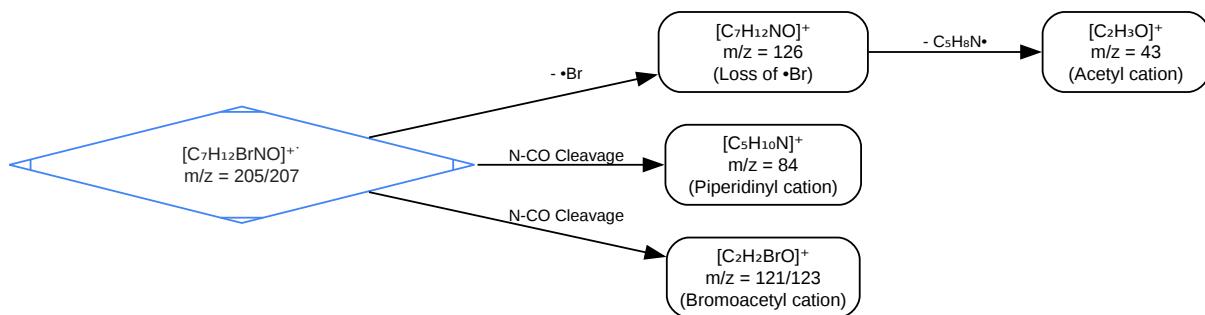
Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry is well-suited for analyzing volatile and thermally stable compounds like this.

- Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
- GC Conditions:
 - Injector: Set to 250 °C with a split ratio of 50:1.
 - Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.
- Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion and key fragment ions.

Mass Spectrum Analysis



[Click to download full resolution via product page](#)

Caption: Predicted EI-MS Fragmentation Pathway for **1-(Bromoacetyl)piperidine**.

m/z (mass-to-charge)	Relative Intensity	Proposed Fragment
205 / 207	Low	$[M]^+$, Molecular Ion (showing $^{79}Br/^{81}Br$ pattern)
126	Medium	$[M - Br]^+$, Loss of bromine radical
121 / 123	Medium	$[BrCH_2CO]^+$, Bromoacetyl cation
84	High (Base Peak)	$[C_5H_{10}N]^+$, Piperidinyl cation
43	Medium-High	$[CH_3CO]^+$, Acylium ion from rearrangement/fragmentation

Interpretation: The mass spectrum will show a pair of peaks at m/z 205 and 207, confirming the molecular weight and the presence of one bromine atom.[2] The base peak (most intense) is expected at m/z 84, corresponding to the stable piperidinyl cation formed by cleavage of the amide bond, a classic fragmentation pattern for such compounds.[16][17] Another significant fragment will be observed at m/z 126, resulting from the loss of a bromine radical from the molecular ion. The corresponding bromoacetyl cation at m/z 121/123 should also be present.

Integrated Spectroscopic Validation

No single technique is sufficient for absolute structural proof. The power of this multi-faceted approach lies in its self-validation.

- MS confirms the molecular formula $C_7H_{12}BrNO$.
- IR confirms the presence of an amide $C=O$ and aliphatic C-H bonds.
- ^{13}C NMR confirms the presence of 7 unique carbons, including a carbonyl and five aliphatic carbons.
- 1H NMR confirms the number and connectivity of all 12 protons, showing the characteristic signals for the piperidine ring and the isolated bromoacetyl $-CH_2-$ group.

Together, these data points converge on a single, unambiguous structure: **1-(Bromoacetyl)piperidine**. This integrated analysis exemplifies a robust, scientifically sound methodology for chemical characterization, fulfilling the highest standards of trustworthiness and expertise required in research and development.

Safety and Handling

1-(Bromoacetyl)piperidine is a hazardous substance that requires careful handling.[2]

- Hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin irritation.[2] [3] It is also a lachrymator (causes tearing).[3]
- Precautions: Always handle inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes.[18]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. hmdb.ca [hmdb.ca]
- 11. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 12. 1-Acetyl piperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. file.bldpharm.com [file.bldpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Bromoacetyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154447#spectroscopic-data-nmr-ir-ms-of-1-bromoacetyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com